methyl 4-(1,3-dihydroxy-3a,4,5,6,7,7a-hexahydro-2H-benzimidazol-2-yl)benzoate
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Overview
Description
Methyl 4-(1,3-dihydroxy-3a,4,5,6,7,7a-hexahydro-2H-benzimidazol-2-yl)benzoate is a complex organic compound with a unique structure that combines a benzimidazole ring with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(1,3-dihydroxy-3a,4,5,6,7,7a-hexahydro-2H-benzimidazol-2-yl)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the benzoate ester group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1,3-dihydroxy-3a,4,5,6,7,7a-hexahydro-2H-benzimidazol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more hydroxylated derivative, while reduction could produce a more saturated compound. Substitution reactions could introduce new functional groups, leading to derivatives with potentially enhanced properties.
Scientific Research Applications
Methyl 4-(1,3-dihydroxy-3a,4,5,6,7,7a-hexahydro-2H-benzimidazol-2-yl)benzoate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which methyl 4-(1,3-dihydroxy-3a,4,5,6,7,7a-hexahydro-2H-benzimidazol-2-yl)benzoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole ring can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The benzoate ester group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(1,3-dihydroxy-3a,4,5,6,7,7a-hexahydro-2H-benzimidazol-2-yl)benzoate: can be compared with other benzimidazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined structure, which offers a balance of stability, reactivity, and bioavailability. This makes it a versatile compound for various applications, particularly in fields requiring specific molecular interactions.
Properties
IUPAC Name |
methyl 4-(1,3-dihydroxy-3a,4,5,6,7,7a-hexahydro-2H-benzimidazol-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-21-15(18)11-8-6-10(7-9-11)14-16(19)12-4-2-3-5-13(12)17(14)20/h6-9,12-14,19-20H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRHSHKDJDMRJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2N(C3CCCCC3N2O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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